

# Tenovin-1 and off-target effects on DHODH

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## Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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## Frequently Asked Questions

**Q1: What are the confirmed off-target effects of Tenovin-1?** Tenovin-1 inhibits Sirtuin 1 and 2 (SirT1/2), but also acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and can block uridine transport into cells [1] [2] [3]. DHODH inhibition is a major contributor to its overall mechanism of action.

**Q2: How does DHODH inhibition affect my experimental results?** DHODH is a key enzyme in the *de novo* pyrimidine synthesis pathway. Inhibiting it disrupts the production of nucleotides, which can activate p53 and lead to cell death, independently of its effects on sirtuins [1]. This means that phenotypes you observe (like p53 activation or cell death) may not be solely due to SirT1/2 inhibition.

**Q3: Are there Tenovin analogues with different target profiles?** Yes, small structural changes significantly alter the target profile. The table below compares key Tenovin compounds. Tenovin-6 is a dual SirT1/2 and DHODH inhibitor like **Tenovin-1**, while Tenovin-39OH shows a much weaker effect on DHODH [1].

Compound Name	Primary Targets	Key Characteristics	Impact on p53
Tenovin-1	SirT1/2, DHODH [1] [2] [3]	Potent DHODH inhibitor (IC <sub>50</sub> much lower than Tenovin-39OH) [1]	Activates p53 [1] [3]

Compound Name	Primary Targets	Key Characteristics	Impact on p53
Tenovin-6	SirT1/2, DHODH [1]	Similar to Tenovin-1 with improved aqueous solubility [1]	Rapidly increases p53 protein levels (within 2 hours) [1]
Tenovin-39OH	SirT1/2 (DHODH interaction weakened) [1]	Reversed amide structure; ~10x less potent DHODH inhibition than Tenovin-6 [1]	Rapidly increases p53 protein levels (within 2 hours) [1]

## Experimental Design & Troubleshooting

**Q4: How can I confirm DHODH inhibition in my experiments?** You can use the following methods to investigate DHODH engagement, as outlined in the research [1]:

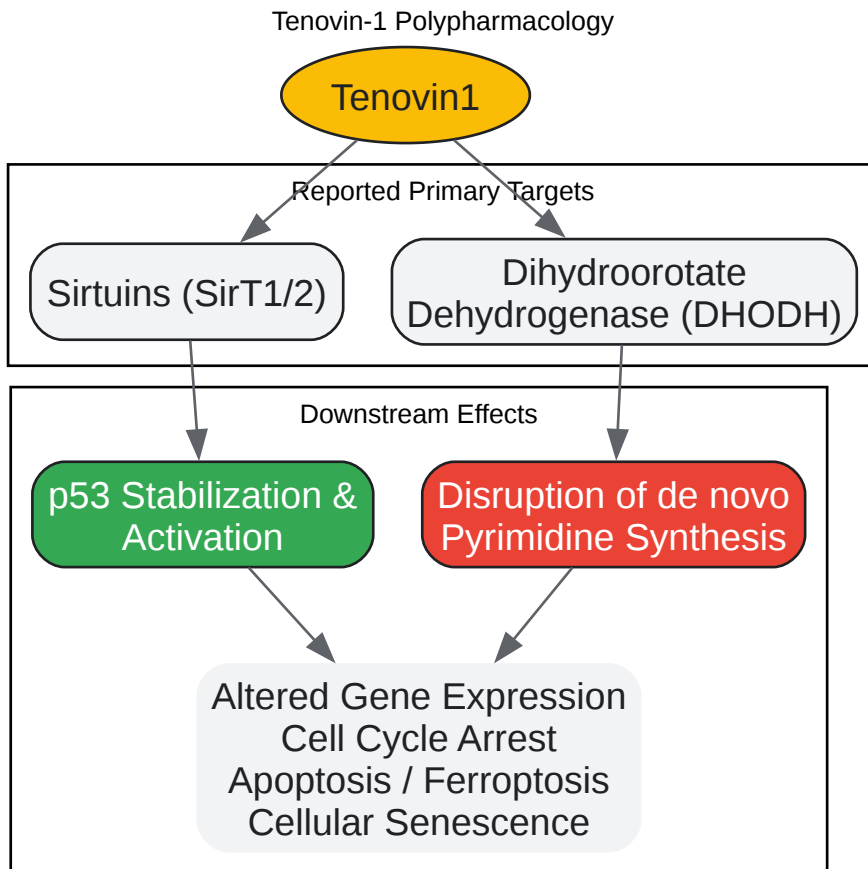
- **In vitro Enzyme Activity Assay:** Directly measure the inhibition of DHODH enzymatic activity by **Tenovin-1**.
- **Thermal Shift Assay:** Monitor the stabilization of DHODH protein upon binding to **Tenovin-1**, which indicates target engagement.
- **Cellular Thermal Shift Assay (CETSA):** Confirm the interaction between **Tenovin-1** and DHODH in a cellular context.
- **Molecular Modeling:** Model the energetics of the interaction to understand binding favorability, which explains why analogues like Tenovin-39OH have weaker DHODH inhibition [1].

**Q5: How does p53 status affect cellular response to Tenovin-1?** The mechanism of cell death induced by **Tenovin-1** can depend on the p53 status of the cells:

- In **p53 wild-type cells**, death may depend on caspases [2] [3].
- In **p53 null or deficient cells**, **Tenovin-1** can still cause death through alternative mechanisms, potentially involving DHODH inhibition, which may cause AIF-mediated cell death, ROS involvement, and DNA damage [1] [2].

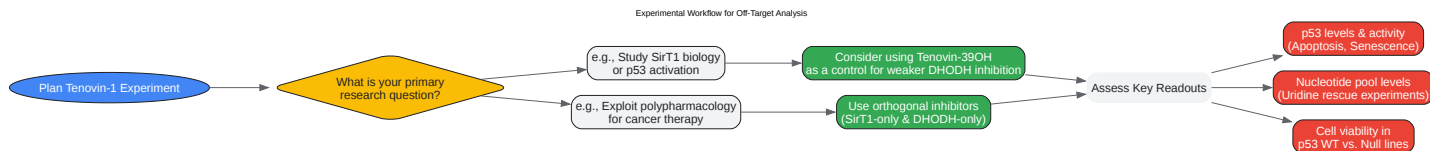
## Mechanism and Workflow Visualization

The following diagrams, created using Graphviz, illustrate the key concepts and experimental workflows discussed.



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*Tenovin-1's polypharmacology involves multiple pathways leading to diverse cellular outcomes. Sirtuin inhibition stabilizes p53, while DHODH inhibition disrupts nucleotide synthesis; both contribute to anti-cancer effects.*



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A workflow to guide experimental design, highlighting the importance of control experiments and key readouts to decipher the contributions of **Tenovin-1**'s different targets.

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## References

1. Exploitation of dihydroorotate dehydrogenase (DHODH) ... [pmc.ncbi.nlm.nih.gov]
2. Tenovin-1 | p53 Activator [medchemexpress.com]
3. Tenovin-1 | p53 activator | Mechanism | Concentration [selleckchem.com]

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